N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is known for its unique chemical structure, which includes a triazolopyrimidine core and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under specific conditions. One method involves using enaminonitrile and 4-methoxybenzohydrazide as starting materials in toluene, stirred at 120°C for 24 hours . This reaction is often mediated by microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of the compound, while reduction may produce reduced forms with modified functional groups.
Scientific Research Applications
N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various complexes, such as Ruthenium (II)-Hmtpo complexes.
Medicine: Research has explored its pharmacological activity, particularly its binding to HIV TAR RNA.
Industry: It is used as an additive to study the space charge layer in silver bromide microcrystals.
Mechanism of Action
The mechanism of action of N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a dihydroorotate dehydrogenase inhibitor, it interferes with the enzyme’s activity, which is crucial for the synthesis of pyrimidine nucleotides. This inhibition can disrupt the replication of certain pathogens, such as the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- NSC 32071
- NSC 511493
Uniqueness
N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of a triazolopyrimidine core and a thiophene carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9N5O2S |
---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9N5O2S/c1-6-5-8(17)16-11(12-6)14-10(15-16)13-9(18)7-3-2-4-19-7/h2-5H,1H3,(H2,12,13,14,15,18) |
InChI Key |
LPFXXOZHMQUIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.